molecular formula C11H10FN3OS B7748583 6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one

6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B7748583
M. Wt: 251.28 g/mol
InChI Key: QHSYWJAAJKBMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidinone core substituted with an amino group at the 6-position and a fluorophenylmethylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and thiourea.

    Formation of Intermediate: The reaction between 2-fluorobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide leads to the formation of 2-[(2-fluorophenyl)methylsulfanyl]thiourea.

    Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as ethyl acetoacetate, under acidic conditions to form the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidinone core using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-fluorinated derivatives, modified pyrimidinones

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Probes: It serves as a chemical probe in research to elucidate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
  • 6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
  • 6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one

Uniqueness

6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-8-4-2-1-3-7(8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSYWJAAJKBMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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